molecular formula C8H5BrClNO3 B14179755 3-(Bromomethyl)-2-nitrobenzoyl chloride CAS No. 920760-15-2

3-(Bromomethyl)-2-nitrobenzoyl chloride

Cat. No.: B14179755
CAS No.: 920760-15-2
M. Wt: 278.49 g/mol
InChI Key: MYNQWMYYMAEUIL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-nitrobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a nitro group attached to a benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-nitrobenzoyl chloride typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by bromination to add the bromomethyl group. Finally, the benzoyl chloride group is introduced through acylation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, nitriles, and substituted amines.

    Reduction: The primary product is the corresponding amine.

    Acylation: Products include esters and amides.

Scientific Research Applications

3-(Bromomethyl)-2-nitrobenzoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with various nucleophiles. The nitro group can participate in redox reactions, while the benzoyl chloride group can form amides and esters through acylation reactions. These reactions enable the compound to modify other molecules and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-2-nitrobenzoyl chloride is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile compound for various synthetic applications .

Properties

CAS No.

920760-15-2

Molecular Formula

C8H5BrClNO3

Molecular Weight

278.49 g/mol

IUPAC Name

3-(bromomethyl)-2-nitrobenzoyl chloride

InChI

InChI=1S/C8H5BrClNO3/c9-4-5-2-1-3-6(8(10)12)7(5)11(13)14/h1-3H,4H2

InChI Key

MYNQWMYYMAEUIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)[N+](=O)[O-])CBr

Origin of Product

United States

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